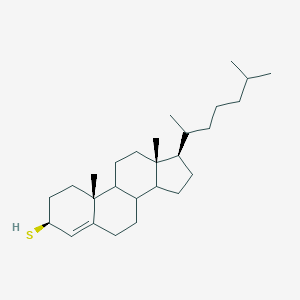

Cholest-4-ene-3-thiol

Description

Structural Classification and Nomenclature within Steroid Chemistry

Cholest-4-ene-3-thiol belongs to the class of organic compounds known as thiosteroids. auburn.edu These are steroids in which a sulfur atom replaces one or more atoms in the steroid nucleus or its side chains. The nomenclature of this compound is derived from the standard rules set by the International Union of Pure and Applied Chemistry (IUPAC) for steroids. wikipedia.orgsiyavula.comuiuc.edu

The base name "cholest" refers to a C27 steroid with a specific carbon skeleton. The "-ene" suffix at position 4 indicates a double bond between carbons 4 and 5. The "-thiol" suffix at position 3 signifies the presence of a sulfhydryl (-SH) group at the third carbon atom, in place of the hydroxyl group found in cholesterol or the ketone group in cholestenone.

Table 1: Structural and Chemical Properties of this compound and Related Compounds

| Feature | This compound | Cholest-4-en-3-one | Cholesterol |

| Molecular Formula | C₂₇H₄₆S | C₂₇H₄₄O nih.gov | C₂₇H₄₆O |

| Key Functional Group at C-3 | Thiol (-SH) | Ketone (=O) avantiresearch.com | Hydroxyl (-OH) |

| Unsaturation | C4-C5 double bond | C4-C5 double bond avantiresearch.com | C5-C6 double bond |

| Parent Steroid Class | Thiosteroid | Ketosteroid | Sterol |

Academic Significance of Thiolated Steroids in Biochemical Research

The introduction of a thiol group into a steroid molecule can significantly alter its chemical and biological properties, making thiosteroids a subject of interest in biochemical research. auburn.edu Thiol groups are highly reactive and play crucial roles in various biological processes. creative-proteomics.com They can participate in redox reactions, form disulfide bonds which are vital for protein structure, and interact with metal ions in enzymes. mdpi.comnih.gov

The sulfhydryl group in compounds like glutathione (B108866) is essential for antioxidant defense, neutralizing harmful reactive oxygen species. creative-proteomics.commdpi.com In the context of steroids, the thiol group's nucleophilic nature could lead to unique interactions with biological targets, such as receptors and enzymes. nih.gov Research into thiosteroids has explored their potential as enzyme inhibitors and as probes to study the active sites of enzymes like cytochrome P450. auburn.edu The incorporation of sulfur-containing moieties into steroid scaffolds is a strategy in the development of new therapeutic agents, with some exhibiting anticancer and antimicrobial activities. nih.govmdpi.comresearchgate.net

Current Research Landscape and Gaps Pertaining to this compound

Despite the interest in thiosteroids, the research landscape for this compound is remarkably sparse. A comprehensive search of scientific literature reveals a significant focus on its oxygenated analog, Cholest-4-en-3-one, which is a known metabolite of cholesterol in various organisms and an intermediate in steroid hormone biosynthesis. avantiresearch.comnih.govebi.ac.uk

The primary research gap is the near-total absence of studies on the synthesis, chemical characterization, and biological activity of this compound. While methods for the synthesis of other thiosteroids have been reported, specific protocols for this particular compound are not readily found. jst.go.jpnih.govdntb.gov.ua Consequently, there is no experimental data on its physical and chemical properties, such as its melting point, solubility, or spectral data.

Furthermore, the potential biochemical roles of this compound remain purely speculative. It is unknown whether it is a naturally occurring metabolite in any organism or if it can be formed through metabolic pathways. There are no studies investigating its interaction with steroid receptors, its potential as an enzyme modulator, or any other biological activity. This lack of information presents a clear opportunity for future research to explore the fundamental properties and potential applications of this understudied thiosteroid. nih.govyoutube.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C27H46S |

|---|---|

Molecular Weight |

402.7 g/mol |

IUPAC Name |

(3S,10R,13R,17R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3-thiol |

InChI |

InChI=1S/C27H46S/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h17-19,21-25,28H,6-16H2,1-5H3/t19?,21-,22?,23+,24?,25?,26-,27+/m0/s1 |

InChI Key |

FAODDNXUWZRRDC-RJLWFLQPSA-N |

SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4=CC(CCC34C)S)C |

Isomeric SMILES |

CC(C)CCCC(C)[C@H]1CCC2[C@@]1(CCC3C2CCC4=C[C@H](CC[C@]34C)S)C |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4=CC(CCC34C)S)C |

Origin of Product |

United States |

Ii. Synthetic Methodologies for Cholest 4 Ene 3 Thiol and Its Functional Derivatives

Chemical Synthesis of the Thiol Group at the C-3 Position of Cholest-4-ene Scaffold

The chemical synthesis of Cholest-4-ene-3-thiol primarily revolves around the strategic introduction of a sulfur-containing functionality onto a pre-existing steroid framework. This involves careful consideration of reagents, reaction conditions, and the inherent reactivity of the steroid nucleus.

Strategies for Carbon-Sulfur Bond Formation in Steroid Chemistry

The formation of a carbon-sulfur (C-S) bond in the context of a complex steroidal molecule requires methods that are both efficient and selective. wikipedia.org Traditional approaches often involve the reaction of a suitable sulfur nucleophile with an electrophilic carbon center on the steroid. wikipedia.org For the synthesis of thiols, this can be achieved through several established organosulfur chemistry reactions.

One common strategy involves the use of thiourea (B124793) or alkali metal hydrosulfides as the sulfur source. These nucleophiles can displace a leaving group, such as a tosylate or a halide, at the desired position on the steroid. Another powerful method for the direct thionation of a carbonyl group is the use of phosphorus-based reagents like phosphorus pentasulfide (P4S10) or Lawesson's reagent. wikipedia.orgmdpi.com These reagents are particularly useful for converting ketones into the corresponding thioketones, which can then be reduced to thiols if desired. mdpi.com The choice of reagent and reaction conditions is crucial to avoid unwanted side reactions and to ensure the stability of the often-sensitive steroid core.

Stereochemical Control in Thiolated Steroid Synthesis

The stereochemistry at the C-3 position of the cholestane (B1235564) ring is of paramount importance for the biological activity of many steroid derivatives. Therefore, controlling the stereochemical outcome of the C-S bond formation is a critical aspect of the synthesis. In the case of this compound, the desired stereoisomer will depend on the intended application.

When a nucleophilic substitution reaction is employed, the stereochemistry is typically governed by the SN2 mechanism, which results in an inversion of configuration at the reaction center. wikipedia.org For instance, if the starting material is a 3α-hydroxysteroid that is converted to a 3β-tosylate, reaction with a sulfur nucleophile would be expected to yield the 3α-thiol.

In the case of direct thionation of a ketone like Cholest-4-en-3-one, the resulting thioketone is planar at C-3. Subsequent reduction to the thiol can lead to a mixture of stereoisomers. The stereoselectivity of this reduction step can be influenced by the choice of reducing agent and the steric environment around the thiocarbonyl group. For instance, sterically hindered reducing agents will preferentially attack from the less hindered face of the molecule, leading to a higher proportion of one stereoisomer. The development of highly stereoselective methods is an active area of research in steroid chemistry. nih.gov

Derivatization from Cholest-4-en-3-one and Related Oxosteroids as Precursors

Cholest-4-en-3-one is a readily available and key precursor for the synthesis of this compound. chemeo.com The presence of the α,β-unsaturated ketone functionality in Cholest-4-en-3-one allows for several synthetic transformations. libretexts.orgnih.gov

One of the most direct methods for the synthesis of the corresponding thioketone, Cholest-4-ene-3-thione, is the reaction of Cholest-4-en-3-one with Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide). wikipedia.orgmdpi.com This thionation reaction typically proceeds in good yield, replacing the carbonyl oxygen with a sulfur atom. mdpi.com The reaction is generally carried out in an anhydrous aromatic solvent such as toluene (B28343) or xylene under reflux conditions. mdpi.com

| Precursor | Reagent | Product | Yield (%) | Reference |

| Cholest-4-en-3-one | Lawesson's Reagent | Cholest-4-ene-3-thione | 11 | mdpi.com |

Table 1: Synthesis of Cholest-4-ene-3-thione from Cholest-4-en-3-one.

The resulting Cholest-4-ene-3-thione is a pink, oily compound. mdpi.com In the infrared spectrum, the characteristic C=O stretching vibration of the starting ketone (around 1680 cm⁻¹) disappears and is replaced by a C=S stretching vibration, which is typically found at lower wavenumbers. mdpi.com The ¹H-NMR spectrum of the product shows a downfield shift of the vinylic proton at C-4 compared to the starting material, which is a characteristic feature of the thionated product. mdpi.com Further reduction of the thioketone to the desired this compound can be achieved using various reducing agents, such as sodium borohydride, although the stereoselectivity of this step needs to be carefully controlled.

Biocatalytic and Chemoenzymatic Approaches to Steroidal Thiol Generation

Biocatalysis offers a powerful and environmentally benign alternative to traditional chemical synthesis. wisdomlib.org Enzymes can catalyze reactions with high regio- and stereoselectivity under mild conditions, which is particularly advantageous for the modification of complex molecules like steroids. nih.govnih.gov

While the direct enzymatic synthesis of this compound has not been extensively reported, the potential for such transformations exists. Enzymes from the cytochrome P450 superfamily, for example, are known to be involved in the metabolism of steroids and can catalyze a wide range of oxidative reactions. nih.gov It is conceivable that through protein engineering and directed evolution, a P450 enzyme could be developed to catalyze the introduction of a sulfur-containing group onto the steroid nucleus.

Synthesis of this compound Conjugates and Derivatives for Research Applications

The thiol group in this compound is a versatile handle for further chemical modifications, allowing for the synthesis of a wide range of conjugates and derivatives with potential applications in various fields of research. researchgate.net

Design and Synthesis of Thioether and Disulfide Analogs

Thioethers and disulfides are important classes of organosulfur compounds with diverse biological activities. researchgate.netthieme.deuludag.edu.tr The synthesis of thioether and disulfide analogs of this compound can be readily achieved through well-established chemical reactions.

Thioether Analogs: Thioethers can be synthesized by the reaction of this compound with an appropriate electrophile, such as an alkyl halide or a tosylate. organic-chemistry.org This reaction, known as the Williamson ether synthesis for thiols, typically proceeds under basic conditions to deprotonate the thiol and generate a more nucleophilic thiolate anion. The choice of the alkylating agent allows for the introduction of a wide variety of substituents at the sulfur atom, enabling the synthesis of a library of thioether derivatives for structure-activity relationship studies.

Disulfide Analogs: Symmetrical disulfides can be formed by the mild oxidation of two molecules of this compound. organic-chemistry.orgrsc.org A variety of oxidizing agents can be used for this purpose, including air, hydrogen peroxide, or iodine. mdpi.com The formation of the disulfide bond can be easily monitored by the disappearance of the thiol proton in the ¹H-NMR spectrum. Unsymmetrical disulfides can be synthesized by reacting this compound with a pre-activated thiol or a sulfenyl halide. beilstein-journals.org The disulfide linkage is a key structural motif in many biologically active peptides and proteins, and the synthesis of steroidal disulfides is therefore of considerable interest. nih.gov

| Derivative Type | General Synthetic Method | Key Reagents | Reference |

| Thioether | Nucleophilic substitution | Alkyl halide, Base | organic-chemistry.org |

| Symmetrical Disulfide | Oxidation of thiol | Oxidizing agent (e.g., I₂) | mdpi.com |

| Unsymmetrical Disulfide | Reaction with activated thiol | Sulfenyl halide, Thiol | beilstein-journals.org |

Table 2: General Synthetic Routes to Thioether and Disulfide Derivatives of this compound.

The synthesis of these derivatives provides a platform for exploring the chemical space around the this compound scaffold and for developing new molecules with tailored properties.

Applications of Thiol-Ene Click Chemistry for Steroidal Modifications

Thiol-ene "click" chemistry has emerged as a powerful and versatile strategy for chemical synthesis and modification due to its high efficiency, rapid reaction rates, and compatibility with a wide range of functional groups. wikipedia.orgrsc.org The reaction, which proceeds via either a radical-mediated or a nucleophile-initiated pathway, involves the addition of a thiol group across a carbon-carbon double bond (an 'ene'). wikipedia.orgnih.gov This methodology is particularly well-suited for the modification of complex biomolecules like steroids under mild conditions.

The thiol group of this compound makes it an ideal candidate for such modifications. Although direct examples involving this compound are not extensively documented, the principle has been demonstrated with other steroidal molecules. For instance, thiol-ene chemistry has been successfully used to graft cholesterol moieties onto polymer backbones. acs.org In these applications, a thiol-containing steroid is reacted with a polymer bearing alkene functional groups.

The general mechanism for a photoinitiated radical thiol-ene reaction involves three main steps:

Initiation: A photoinitiator generates a radical species upon exposure to UV light.

Propagation: The initiator radical abstracts a hydrogen atom from the thiol (R-SH), creating a thiyl radical (R-S•). This thiyl radical then adds to an alkene, forming a carbon-centered radical. This new radical then abstracts a hydrogen from another thiol molecule, yielding the thioether product and regenerating a thiyl radical, which continues the chain reaction. wikipedia.org

Termination: The reaction ceases when two radicals combine.

This process allows for the covalent linking of the steroidal thiol to an alkene-containing molecule or material, creating a stable thioether bond. The high functional group tolerance means that the complex steroidal core remains intact during the reaction.

Preparation of this compound-Incorporated Polymeric and Supramolecular Structures

The unique structural properties of steroids, particularly their rigid, hydrophobic framework, make them attractive building blocks for the construction of advanced polymeric and supramolecular assemblies. Incorporating this compound into these structures can impart specific functionalities, such as altered hydrophobicity, thermal properties, and self-assembly behavior.

Polymeric Structures:

The incorporation of steroidal thiols into polymers can be achieved using the thiol-ene click reaction. A polymer backbone containing pendant alkene groups can be functionalized by reacting it with this compound. Schlaad and colleagues demonstrated this principle by functionalizing 1,2-polybutadiene with various thiols, including those with cholesterol moieties, achieving nearly quantitative conversion of the double bonds to thioether-linked side groups. acs.org

Table 2: Example of Thiol-Ene Functionalization of a Polymer with a Steroid Derivative

| Polymer Backbone | Functional Thiol | Reaction Type | Result |

|---|---|---|---|

| 1,2-Polybutadiene | Thiocholesterol | Radical Thiol-Ene | Cholesterol-functionalized polymer |

Based on findings from reference acs.org.

This method allows for precise control over the degree of functionalization, enabling the tuning of the final material's properties. For example, the introduction of the bulky, hydrophobic cholestane group can significantly alter the polymer's solubility and mechanical properties. acs.org

Supramolecular Structures:

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions, such as hydrogen bonding and van der Waals forces, to form well-defined, higher-order structures. mdpi.comresearchgate.net The amphiphilic nature of molecules like this compound, which combines a large hydrophobic steroid body with a polar thiol headgroup, makes it an excellent candidate for self-assembly.

While specific studies on the supramolecular assembly of this compound are scarce, analogous compounds like thiocholesterol are known to be used in forming complex structures. For example, thiocholesterol has been used to create functionalized polymers that self-assemble in aqueous solutions. squarespace.com These assemblies can form structures like micelles or vesicles, driven by the hydrophobic interactions of the steroid cores and the hydrophilic nature of the polymer backbone or other functional groups. The thiol group itself can participate in organizing these structures through dipole-dipole interactions or by serving as an anchor point for further modifications. squarespace.comnih.gov

Iii. Biochemical Reactivity and Interactions of Cholest 4 Ene 3 Thiol

Thiol-Disulfide Exchange Mechanisms in Biological Contexts

The thiol group is a highly reactive functional group in biological systems, primarily known for its role in thiol-disulfide exchange reactions. mdpi.com This process involves the reaction of a thiolate anion (RS⁻) with a disulfide bond (R'-S-S-R''), leading to the formation of a new disulfide bond and the release of a thiol. nih.gov This reversible reaction is fundamental to protein folding, redox signaling, and antioxidant defense mechanisms. nih.govacs.org

In the context of Cholest-4-ene-3-thiol, its thiol group could participate in such exchanges with disulfide bonds present in proteins or other small molecules. The reaction would be initiated by the deprotonation of the thiol to a more nucleophilic thiolate. The rate and equilibrium of this exchange would be influenced by the redox potential of the surrounding environment and the accessibility of the steroidal thiol. nih.gov For instance, this compound could potentially interact with proteins containing accessible disulfide bridges, leading to the formation of a mixed disulfide between the steroid and the protein. This covalent modification could alter the protein's structure and function. The reversibility of this process is a key feature, allowing for dynamic regulation. nih.gov

A potential mechanism for thiol-disulfide exchange involving this compound is illustrated below:

Step 1: Deprotonation of this compound this compound (Steroid-SH) + B⁻ ⇌ Cholest-4-ene-3-thiolate (Steroid-S⁻) + BH

Step 2: Nucleophilic attack on a disulfide bond Steroid-S⁻ + Protein-(S-S)-Protein ⇌ Steroid-S-S-Protein + Protein-S⁻

This exchange could modulate the activity of enzymes or the function of structural proteins. The thioredoxin (Trx) and glutaredoxin (Grx) systems, which are central to maintaining the cellular redox state, utilize thiol-disulfide exchange to reduce oxidized proteins. acs.orgresearchgate.net this compound could potentially serve as a substrate or an inhibitor in these pathways, depending on its redox potential and affinity for the active sites of the enzymes involved.

Enzymatic Interactions with this compound as a Substrate or Modulator

The structural similarity of this compound to Cholest-4-en-3-one suggests that it may interact with enzymes that recognize and modify the latter. The substitution of a ketone with a thiol group, however, would significantly alter the nature of these interactions.

Cholest-4-en-3-one-Δ1-dehydrogenase (AcmB): This flavoprotein catalyzes the dehydrogenation of Cholest-4-en-3-one to Cholesta-1,4-dien-3-one. nih.govresearchgate.net The enzyme exhibits broad substrate specificity, acting on various 3-ketosteroids. nih.gov Given this flexibility, it is plausible that this compound could bind to the active site. However, the thiol's presence instead of a ketone would prevent the typical dehydrogenation reaction. Instead, the thiol group of this compound could potentially interact with the enzyme's FAD cofactor or with amino acid residues in the active site. Notably, AcmB is reported to be sensitive to thiol reagents like silver nitrate (B79036) and copper (II) chloride, suggesting that thiol groups are important for its catalytic activity. nih.govresearchgate.net This sensitivity implies that an external thiol-containing molecule like this compound could act as an inhibitor.

Cytochrome P450 Enzymes (CYP125 and CYP142A1): These heme-thiolate enzymes are involved in the catabolism of cholesterol in Mycobacterium tuberculosis. plos.orgnih.gov Both CYP125 and CYP142A1 can hydroxylate the side chain of cholesterol and Cholest-4-en-3-one. nih.govd-nb.infonih.gov The binding of these steroids to the active site induces a conformational change and a shift in the heme iron's spin state. nih.govnih.gov this compound, with its intact sterol backbone and side chain, would likely be recognized and bound by these enzymes. The catalytic outcome, however, would be different. The thiol group at C-3 could potentially coordinate with the heme iron, displacing the native cysteine thiolate ligand, which would inhibit the enzyme's monooxygenase activity. Alternatively, the thiol group itself could be a target for oxidation by the activated oxygen species in the P450 catalytic cycle.

The following table summarizes the potential interactions of this compound with these enzymes, based on the known functions with Cholest-4-en-3-one.

| Enzyme | Action on Cholest-4-en-3-one | Potential Interaction with this compound |

| Cholest-4-en-3-one-Δ1-dehydrogenase (AcmB) | Substrate for dehydrogenation at C1-C2. nih.govresearchgate.net | Competitive inhibitor due to binding at the active site. nih.gov Potential interaction with the FAD cofactor or catalytically important thiol groups. nih.govresearchgate.net |

| Cytochrome P450 CYP125 | Substrate for C-26 hydroxylation of the side chain. plos.orgnih.gov | Potential inhibitor by coordinating with the heme iron. Possible substrate for thiol oxidation. |

| Cytochrome P450 CYP142A1 | Substrate for C-27 hydroxylation of the side chain. d-nb.infonih.gov | Potential inhibitor by coordinating with the heme iron. Possible substrate for thiol oxidation. |

The presence of a thiol group, as in this compound, can significantly influence the dynamics and catalytic activity of an enzyme it interacts with. Cysteine residues, which contain thiol groups, are often found in the active sites of enzymes where they can act as nucleophiles, ligands for metal ions, or participate in redox reactions. nih.gov

If this compound were to bind to an enzyme's active site, its thiol group could:

Form a Covalent Adduct: The thiol could react with an electrophilic residue in the active site, forming a reversible or irreversible covalent bond. This would likely inhibit the enzyme.

Displace a Metal Cofactor: If the active site contains a metal ion that is essential for catalysis, the thiol group of this compound could coordinate with the metal, displacing a native ligand and inactivating the enzyme.

Alter the Local Environment: The introduction of a thiol group into the active site can change its polarity and hydrogen-bonding network. researchgate.net This can affect the binding of the natural substrate or the catalytic efficiency of the enzyme. The pKa of the thiol group itself would be influenced by the microenvironment of the active site, which in turn would determine its reactivity. nih.govresearchgate.net

Participate in Redox Chemistry: The thiol could be oxidized to a sulfenic acid, which could then react with another nearby thiol to form a disulfide bond, potentially altering the enzyme's conformation and activity. nih.gov

The reactivity of thiol groups is highly dependent on their microenvironment, including the surrounding amino acid residues, which can affect their pKa and steric accessibility. biorxiv.org

Investigation of Steroid-Modifying Enzymes and Their Thiol Reactivity, drawing parallels from enzymes interacting with Cholest-4-en-3-one (e.g., Cholest-4-en-3-one-Δ1-dehydrogenase, Cytochrome P450 enzymes like CYP142A1, CYP125)

Membrane and Lipid Bilayer Interactions of Thiolated Steroids

Steroids, being largely lipophilic, can intercalate into cell membranes, altering their physical properties such as fluidity, thickness, and lipid packing. researchgate.netnih.govnih.gov These interactions can, in turn, influence the function of membrane-embedded proteins. The specific effects of a steroid on a membrane are highly dependent on its structure, including the nature and position of its functional groups. nih.govnih.gov

The introduction of a thiol group at the C-3 position of the cholestene scaffold would create an amphipathic molecule. The steroid ring system would readily insert into the hydrophobic core of the lipid bilayer, while the more polar thiol group would likely position itself near the lipid headgroup region at the membrane-water interface. researchgate.net

The potential effects of this compound on lipid bilayers include:

Altering Membrane Fluidity: Similar to cholesterol, this compound could modulate membrane fluidity. The extent of this effect would depend on the lipid composition of the membrane and the concentration of the thiolated steroid. nih.gov

Modifying Interfacial Properties: The thiol group at the interface could alter the local charge and hydrogen-bonding capacity, potentially influencing the binding of peripheral membrane proteins.

Formation of Tethered Bilayers: Thiolated molecules are known to form self-assembled monolayers on gold surfaces, which can serve as a foundation for creating tethered bilayer lipid membranes. researchgate.net While this is more of a biotechnological application, it highlights the affinity of thiols for specific surfaces, a property that could be relevant in certain biological contexts.

Dynamic Membrane Remodeling: The reactivity of the thiol group could lead to dynamic changes in the membrane. For instance, thiol-thioester exchange reactions have been used to create dynamic liposomes where phospholipids (B1166683) are formed in situ. rsc.org While not a direct biological example, it illustrates the potential for the thiol group to participate in chemical reactions within the membrane environment.

The following table outlines the potential interactions and effects of this compound on lipid bilayers.

| Interaction/Effect | Description |

| Membrane Insertion | The hydrophobic steroid core inserts into the lipid bilayer's acyl chain region. The polar thiol group orients towards the aqueous interface. researchgate.net |

| Modulation of Fluidity | Can increase or decrease membrane fluidity depending on lipid composition and temperature, similar to other sterols. nih.gov |

| Alteration of Surface Properties | The thiol group at the interface can change local polarity and hydrogen bonding, affecting protein-membrane interactions. |

| Potential for Covalent Linkage | The thiol group could potentially react with other membrane components or be used to anchor the steroid to specific sites. nih.gov |

Iv. Metabolic Pathways and Biotransformation of Cholest 4 Ene 3 Thiol

Microbial Transformation of Steroidal Thiols

Microbial biotransformation is a powerful tool for modifying steroid structures, often achieving high specificity and efficiency. ramauniversity.ac.in While microorganisms capable of metabolizing Cholest-4-ene-3-thiol have not been specifically identified, the broad capabilities of certain bacterial and fungal genera in steroid conversions suggest potential candidates.

The microbial metabolism of steroids is a well-established field, with numerous organisms identified for their ability to perform specific transformations such as hydroxylation, dehydrogenation, and side-chain cleavage. researchfloor.orgwalshmedicalmedia.com Genera like Mycobacterium, Rhodococcus, Pseudomonas, Streptomyces, and Bacillus are known for their robust steroid-metabolizing enzyme systems. ramauniversity.ac.inresearchfloor.orgnih.govijarbs.com For instance, Streptomyces cellulosae has been reported in the microbial transformation of steroids, and various bacteria and fungi are known to dehydrogenate steroid alcohols to their corresponding carbonyl derivatives. researchfloor.orgresearchgate.net

While these organisms have been extensively studied for their action on hydroxyl and keto steroids, their specific activity on a 3-thiol steroid like this compound remains an area for future research. The presence of thiol-related enzymes, such as thiolases involved in the β-oxidation-like degradation of the cholesterol side chain in Mycobacterium tuberculosis, indicates that microbial systems possess the necessary chemistry to interact with thiol groups, albeit in a different context. nih.govmdpi.com

Table 1: Examples of Microorganisms in Steroid Biotransformation

| Microorganism Genus | Known Steroid Transformations | Potential Relevance to Thiolated Steroids |

|---|---|---|

| Mycobacterium | Side-chain degradation, Ring degradation, Oxidation | Possesses thiolases for side-chain cleavage; could potentially interact with the thiol group. nih.govmdpi.com |

| Rhodococcus | Cholesterol oxidation, Side-chain cleavage | Utilized in the conversion of cholesterol to valuable steroid intermediates like androstenedione (B190577) (AD). ijarbs.commdpi.com |

| Pseudomonas | Dehydrogenation, Hydroxylation | Known to produce cholesterol oxidase and other enzymes active on the steroid nucleus. nih.govijarbs.com |

| Sterolibacterium | Anoxic cholesterol metabolism | S. denitrificans converts cholesterol to Cholest-4-en-3-one under anoxic conditions. nih.govresearchgate.net |

Given the structural similarity, the metabolic pathway of this compound can be hypothesized by drawing parallels with the biotransformation of cholesterol and the subsequent metabolism of its intermediate, Cholest-4-en-3-one.

The initial step in aerobic cholesterol catabolism is its conversion to Cholest-4-en-3-one. nih.govnih.gov This reaction is a two-step process involving the oxidation of the 3β-hydroxyl group to a ketone and the isomerization of the double bond from the C5-C6 position to the C4-C5 position, a reaction catalyzed by cholesterol oxidase or a 3β-hydroxysteroid dehydrogenase. nih.govnih.gov For this compound, the analogous first step would likely involve the oxidation of the 3-thiol group. Thiol groups can be enzymatically oxidized to sulfenic acid (-SOH), sulfinic acid (-SO₂H), or sulfonic acid (-SO₃H). This initial oxidation would significantly alter the molecule's polarity and subsequent enzymatic interactions.

Following the initial modification of the functional group, the degradation would likely proceed via pathways established for Cholest-4-en-3-one. Key subsequent steps include:

Δ1-Dehydrogenation : A common microbial steroid transformation is the introduction of a double bond between the C-1 and C-2 positions of the A ring. researchfloor.org In the case of Cholest-4-en-3-one, this reaction is catalyzed by a 3-ketosteroid-Δ1-dehydrogenase (KSTD) to produce cholesta-1,4-dien-3-one. nih.gov It is plausible that an oxidized derivative of this compound could serve as a substrate for a similar enzyme.

Side-Chain Degradation : The aliphatic side chain at C-17 is typically degraded through a β-oxidation-like process. nih.gov This is initiated by hydroxylation of the terminal carbon (C-26 or C-27) by cytochrome P450 monooxygenases, such as CYP125 or CYP142 in mycobacteria. nih.govresearchgate.net The chain is then shortened, releasing propionyl-CoA and acetyl-CoA. nih.govmdpi.com The presence of a modified thiol group at C-3 is unlikely to prevent the action of enzymes targeting the distant side chain.

Ring Degradation : After side-chain removal, the steroid's four-ring structure is catabolized. This is a complex, multi-step pathway that opens the rings sequentially, eventually breaking the steroid nucleus down into central metabolites. nih.govnih.gov

Table 2: Comparative Metabolic Pathways of Cholesterol, Cholest-4-en-3-one, and Proposed Pathway for this compound

| Metabolic Step | Cholesterol | Cholest-4-en-3-one | Proposed Pathway for this compound |

|---|---|---|---|

| Initial Transformation | Oxidation of 3β-OH and isomerization to yield Cholest-4-en-3-one. nih.gov | Is the product of initial cholesterol metabolism. | Oxidation of the 3-thiol group to form a sulfenic, sulfinic, or sulfonic acid derivative. |

| Ring A Modification | Not applicable | Δ1-dehydrogenation to yield Cholesta-1,4-dien-3-one. nih.gov | Potential Δ1-dehydrogenation of the oxidized thiol derivative. |

| Side-Chain Degradation | Occurs after conversion to Cholest-4-en-3-one. | Initiated by hydroxylation (e.g., by CYP125/CYP142), followed by β-oxidation. nih.govmdpi.comresearchgate.net | Side-chain degradation is expected to follow a similar β-oxidation pathway. |

| Ring Rupture | Occurs after side-chain removal. | The remaining steroid nucleus is catabolized. nih.govnih.gov | The core ring structure would likely be degraded via established pathways. |

Identification of Microorganisms Capable of Thiolated Steroid Metabolism

In Vitro and In Vivo Metabolic Fate of Exogenous this compound and its Metabolites (excluding clinical outcomes)

Direct experimental data on the in vitro and in vivo metabolism of exogenously administered this compound is absent from the reviewed literature. However, studies on its close analog, Cholest-4-en-3-one, provide a valuable surrogate for understanding its potential metabolic fate.

When obese, diabetic db/db mice were fed a diet containing Cholest-4-en-3-one, the compound and its metabolites were detected in plasma and liver tissue. mdpi.com This indicates that, like its analog, this compound would likely be absorbed from the intestinal tract. The major metabolites of Cholest-4-en-3-one identified in this animal model were cholestanol (B8816890) (5α-cholestan-3β-ol) and coprostanol (5β-cholestan-3β-ol), which are products of the reduction of the C4-C5 double bond and the C-3 keto group. mdpi.com

This suggests two key metabolic transformations for the core structure:

Reduction of the Δ4 double bond : The enzyme 5α-reductase or 5β-reductase can reduce the double bond, leading to two different stereoisomers.

Reduction of the C-3 functional group : The keto group of Cholest-4-en-3-one is reduced to a hydroxyl group.

By analogy, if this compound were administered, it would likely undergo similar reductions of its Δ4 double bond. The fate of the 3-thiol group is less certain. It could potentially be reduced or remain intact, leading to metabolites such as 5α-cholestane-3-thiol and 5β-cholestane-3-thiol. Furthermore, studies on Cholest-4-en-3-one show that it can influence broader metabolic processes, such as increasing the excretion of lipids and suppressing cholesterol synthesis in extrahepatic tissues. mdpi.com Whether a thiol-containing analog would exert similar systemic effects is a topic for future investigation.

Table 3: Identified In Vivo Metabolites of Exogenous Cholest-4-en-3-one in Mice

| Parent Compound | Metabolite | Metabolic Transformation | Tissue Detected | Reference |

|---|---|---|---|---|

| Cholest-4-en-3-one | Cholestanol (5α-cholestan-3β-ol) | Reduction of Δ4-double bond and 3-keto group | Plasma, Liver | mdpi.com |

V. Advanced Analytical Methodologies for Cholest 4 Ene 3 Thiol Detection and Quantification

Chromatographic-Spectrometric Techniques for Isolation and Characterization (e.g., HPLC-MS, GC-MS applied to sterols)

The combination of chromatography for separation and mass spectrometry for detection provides a powerful platform for the analysis of complex biological molecules like Cholest-4-ene-3-thiol.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This is a primary technique for analyzing non-volatile and thermally sensitive compounds, including steroids. nih.gov In HPLC, the sample is passed through a column where compounds separate based on their interactions with the stationary phase. The separated compounds are then introduced into a mass spectrometer, which provides information on their molecular weight and structure. For thiolated steroids, tandem mass spectrometry (HPLC-MS/MS) significantly enhances selectivity and sensitivity, allowing for the detection of trace amounts in complex mixtures. researchgate.netdntb.gov.ua Innovations such as ultra-performance liquid chromatography (UPLC) combined with high-resolution mass spectrometry (HRMS), like Orbitrap technology, enable the precise analysis of steroid hormones in challenging biological samples such as tear fluid. researchgate.netdntb.gov.ua To further improve detection, chemical derivatization techniques, including stable isotope labeling, can be used to increase the ionization efficiency of steroids for LC-MS analysis. dntb.gov.ua

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly effective method for the analysis of volatile and thermally stable compounds. nih.gov A derivatization step is often necessary for sterols to make them volatile enough for GC analysis. This technique has been successfully applied to identify thiosteroids, such as 5α-cholestane-3β-thiol, in environmental samples like sewage sludge. researchgate.net The use of a sulfur-selective detector, such as a flame photometric detector (GC-FPD), can be particularly advantageous for specifically targeting sulfur-containing compounds. researchgate.net Detailed molecular profiles of various lipid species can be obtained through GC-MS analysis of lipid extracts. researchgate.net

| Technique | Application to this compound Analysis | Key Advantages | Considerations |

| HPLC-MS/MS | Ideal for separating and quantifying the compound in biological fluids. researchgate.netdntb.gov.ua | Offers high sensitivity with limits of quantification as low as 0.01 ng/ml, excellent accuracy (80-125% spike recovery), and high precision (<10% RSD). researchgate.net It is well-suited for non-volatile molecules. | Matrix effects from the sample can interfere with accurate quantification. Derivatization may be required to boost sensitivity. dntb.gov.ua |

| GC-MS | Effective for identifying thiosteroids in various environmental and biological samples. nih.govresearchgate.net | Provides excellent separation and detailed structural information. | Requires a chemical derivatization step for non-volatile sterols. There is a risk of thermal degradation for heat-sensitive compounds. |

| UPLC-Q-Orbitrap-MS | Enables high-resolution and accurate analysis of steroid hormones in complex biological samples. researchgate.netdntb.gov.ua | High-resolution mass data allows for confident identification of the target analyte. | The instrumentation is sophisticated and requires specialized expertise to operate. |

Spectroscopic Approaches for Structural Elucidation (e.g., NMR, IR, UV-Vis for thiols and sterols)

Spectroscopic methods are fundamental for determining the precise molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR stands as a premier technique for the complete structural determination of organic compounds. tjnpr.org A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments (such as COSY, HSQC, and HMBC) can map out the atomic connectivity, confirming the steroid framework and the exact location and nature of the thiol group. tjnpr.orgnih.gov While immensely informative, NMR typically requires a higher sample concentration compared to mass spectrometry. tjnpr.org The ¹³C-NMR spectrum of the related compound, cholest-4-en-3-one, provides a reference, showing distinct signals for all 27 carbon atoms in the cholestane (B1235564) structure. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is utilized to identify the specific functional groups present in a molecule. For this compound, the IR spectrum would be characterized by an absorption band for the S-H bond stretch of the thiol group, which typically appears in the 2550-2600 cm⁻¹ region. The C=C double bond within the cholestene ring would also produce a characteristic stretching vibration. As a point of comparison, the IR spectrum of cholest-4-en-3-one features a prominent absorption at 1672.3 cm⁻¹, which corresponds to the C=O stretch of the conjugated ketone. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to study the conjugated systems within a molecule. This compound, which contains a conjugated system, would show a characteristic absorption maximum in the UV range. For reference, cholest-4-en-3-one exhibits a UV λmax at 241 nm, which is indicative of its α,β-unsaturated ketone structure. nih.gov The interaction of substrates like cholest-4-en-3-one with enzymes can cause shifts in the UV-Vis spectrum, a phenomenon that can be used to study binding events. researchgate.net

| Spectroscopic Technique | Information Provided for this compound | Typical Spectral Features |

| NMR (¹H, ¹³C, 2D) | Provides the complete molecular structure and stereochemistry. tjnpr.orgnih.gov | Detailed chemical shifts and coupling constants for all proton and carbon atoms. |

| IR | Identifies the presence of specific functional groups. nih.gov | S-H stretching for the thiol group and C=C stretching for the alkene group. |

| UV-Vis | Gives information about the conjugated electronic systems. nih.govresearchgate.net | A characteristic absorption maximum (λmax) related to the electronic transitions of the chromophore. |

Electrochemical and Biosensor Development for Thiolated Steroids (leveraging principles from cholesterol sensors)

Electrochemical sensors and biosensors represent a promising avenue for the rapid, sensitive, and cost-effective detection of specific molecules. researchgate.netnih.gov

Electrochemical Sensors: These devices function by measuring changes in electrical properties, such as current, potential, or impedance, that occur when the target analyte interacts with an electrode surface. rsc.orgnih.gov For a thiolated steroid, the thiol group itself can be electrochemically oxidized, or it can be used to anchor the molecule to a gold electrode surface, forming a self-assembled monolayer. neliti.commdpi.com The sensitivity and conductivity of these sensors can be significantly enhanced by incorporating nanomaterials like carbon nanotubes and metal nanoparticles into the electrode design. nih.govmdpi.com A range of electrochemical techniques, including cyclic voltammetry (CV), differential pulse voltammetry (DPV), and electrochemical impedance spectroscopy (EIS), are used for detection. nih.gov

Biosensors: Biosensors combine a biological recognition element, such as an enzyme or an antibody, with a physical transducer. Drawing inspiration from cholesterol biosensors that often utilize the enzyme cholesterol oxidase, a biosensor for this compound could be developed. nih.gov For example, specific cytochrome P450 enzymes that are known to interact with steroids could be immobilized on an electrode to create a selective sensor. nih.gov Furthermore, label-free immunosensors, where an antibody specific to the steroid is attached to the electrode, have been successfully developed for other steroid hormones and could be adapted for the detection of thiolated steroids. neliti.com

| Sensor Type | Principle of Detection for Thiolated Steroids | Potential Advantages |

| Electrochemical Sensor | Based on the direct oxidation of the thiol group or its ability to bind to a gold electrode. neliti.commdpi.com | Offers rapid response times, high sensitivity, and is generally low-cost. nih.gov |

| Biosensor | Utilizes specific recognition by an immobilized enzyme or antibody. nih.gov | Provides high specificity and has the potential for continuous, real-time monitoring. rsc.org |

Chemical Probe Development for Thiol-Specific Detection and Imaging (e.g., Thiol-Ene reactions)

Chemical probes are small molecules designed to selectively react with a target analyte and produce a measurable signal, often fluorescence. nih.govrsc.org

Thiol-Specific Fluorescent Probes: A wide array of fluorescent probes has been developed for detecting thiols in biological environments. nih.govmdpi.com These probes often rely on reactions like Michael addition or thiol-disulfide exchange to achieve selectivity for thiols. nih.govmdpi.com A custom probe for this compound could be engineered to react specifically with its thiol group, triggering a change in its fluorescent properties and thereby enabling its visualization within cells and tissues.

Thiol-Ene Reactions: The thiol-ene reaction is a type of "click chemistry" that occurs between a thiol and an alkene. It is known for its high efficiency and selectivity, and it proceeds under mild conditions, often initiated by light. wikipedia.orgmdpi.com This reaction can be employed to attach a reporter molecule, such as a fluorophore or a mass tag, to the thiol group of this compound. nih.gov This approach has been successfully used to derivatize sterols for mass spectrometry analysis. acs.org The thiol-ene reaction has also been applied in surface patterning and the synthesis of complex molecules, and the biocompatibility of materials based on this chemistry has been established, opening up possibilities for its use in biological assays. wikipedia.orgmdpi.comnih.gov

| Probe/Reaction Type | Mechanism for Detecting this compound | Applications |

| Thiol-Specific Fluorescent Probes | The reaction with the thiol group (e.g., through Michael addition) induces a change in fluorescence. nih.govmdpi.com | Enables live-cell imaging and the quantification of thiol levels in biological systems. nih.gov |

| Thiol-Ene Reaction | A "click" reaction between the thiol group and an alkene-functionalized reporter molecule. wikipedia.orgmdpi.com | Used for derivatization for mass spectrometry, bioconjugation, and in materials science. nih.govacs.org |

Vi. Theoretical and Computational Investigations of Cholest 4 Ene 3 Thiol

Molecular Docking and Protein-Ligand Interaction Studies with Cholest-4-ene-3-thiol

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for predicting the binding affinity and mode of action of a compound.

While direct molecular docking studies on this compound are not widely available in the literature, extensive research has been conducted on its close analogue, Cholest-4-en-3-one. This analogue has been studied in the context of enzymes involved in cholesterol metabolism, particularly in Mycobacterium tuberculosis, which utilizes host cholesterol for survival. researchgate.net Enzymes like CYP125A1 and CYP142 are critical for this process and have been identified as potential drug targets. researchgate.net

Docking studies with Cholest-4-en-3-one reveal that it binds effectively within the active sites of these cytochrome P450 enzymes. researchgate.net The binding is primarily driven by hydrophobic interactions between the steroidal backbone and nonpolar amino acid residues in the enzyme's binding pocket. The oxygen atom of the ketone group at the C-3 position can act as a hydrogen bond acceptor, further stabilizing the complex.

For this compound, a similar binding mode can be hypothesized. The steroid core would likely engage in similar hydrophobic interactions. The key difference lies in the C-3 thiol group. The sulfur atom is larger and less electronegative than oxygen, making it a weaker hydrogen bond acceptor but a potential donor. Furthermore, the thiol group could interact uniquely with specific residues, such as cysteine, or metal ions within an enzyme's active site.

Illustrative Docking Results for this compound with a Hypothetical Receptor

The following table illustrates the type of data generated from a molecular docking simulation. It shows hypothetical binding energies and key interacting residues for this compound with a protein target, based on interactions observed with analogous compounds. nih.gov

| Parameter | Value/Residue | Interaction Type |

| Binding Energy (kcal/mol) | -8.9 | Predicted affinity |

| Interacting Residue 1 | LEU 85 | Hydrophobic (Alkyl) |

| Interacting Residue 2 | PHE 120 | Hydrophobic (Pi-Alkyl) |

| Interacting Residue 3 | VAL 240 | Hydrophobic (Alkyl) |

| Interacting Residue 4 | TYR 244 | Hydrogen Bond (Donor) |

| Interacting Residue 5 | CYS 310 | Potential Sulfur-Sulfur |

This table is for illustrative purposes only and does not represent experimentally verified data.

Molecular Dynamics Simulations of Thiolated Steroids in Biological Environments

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems over time, offering insights that static docking models cannot. nih.gov An MD simulation calculates the forces between atoms and uses them to predict the motions of every atom in the system, revealing how a molecule like this compound might behave within a cell membrane or how its binding to a protein evolves over time. nih.govnih.gov

For a thiolated steroid, MD simulations could explore several key questions:

Membrane Interaction: How does this compound orient itself within a lipid bilayer? The thiol group's polarity, differing from the hydroxyl of cholesterol, could alter its position and dynamics, potentially affecting membrane fluidity and the formation of lipid rafts. nih.gov

Conformational Stability: MD simulations can track the flexibility of the steroid's alkyl side chain and the conformational stability of the fused ring system in different environments (e.g., in water versus a lipid membrane). mdpi.com

Protein-Ligand Stability: After an initial docking pose is predicted, MD simulations can be run on the protein-ligand complex to assess its stability. nih.gov This can confirm whether the key interactions are maintained over time or if the ligand shifts to a different, more stable binding mode.

While specific MD studies on this compound are not available, simulations of cholesterol and its analogues have been crucial in understanding their role in modulating the properties of cell membranes and their interactions with membrane proteins. nih.govrsc.org These studies show that even minor changes to the steroid structure can significantly impact its behavior and function. researchgate.net

Quantum Chemical Analysis of Reactivity and Electronic Properties

Quantum chemical methods, such as Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules from first principles. mdpi.com These calculations can determine a wide range of properties, including the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). nih.govresearchgate.net

For this compound, a quantum chemical analysis would reveal:

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electron density around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the sulfur atom of the thiol group would be an area of high electron density, indicating its potential as a nucleophilic center for reactions.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept them. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. A smaller gap suggests higher reactivity. The thiol group would significantly influence the energy and localization of the HOMO.

Reactivity Descriptors: From the HOMO and LUMO energies, various conceptual DFT descriptors can be calculated, such as electronegativity, chemical hardness, and softness. These provide quantitative measures of a molecule's reactivity.

Illustrative Quantum Chemical Properties for this compound

This table presents hypothetical values for key electronic properties that would be calculated using quantum chemical methods.

| Property | Hypothetical Value | Significance |

| HOMO Energy | -5.8 eV | Relates to ionization potential and electron-donating ability |

| LUMO Energy | -0.9 eV | Relates to electron affinity and electron-accepting ability |

| HOMO-LUMO Gap | 4.9 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 1.9 Debye | Measures the overall polarity of the molecule |

| Molecular Electrostatic Potential | Negative potential around the sulfur atom | Indicates the primary site for electrophilic attack |

This table is for illustrative purposes only and does not represent experimentally verified data.

Vii. Future Research Directions and Emerging Academic Applications

Discovery of Novel Biocatalysts for Sustainable Thiolated Steroid Production

The transition toward green chemistry has spurred significant interest in biocatalysis for the synthesis of complex molecules like steroids. nih.gov Traditional chemical synthesis of steroid derivatives can involve hazardous solvents and multi-step reactions. nih.gov In contrast, enzymatic processes offer high specificity under mild conditions, representing a more sustainable alternative. mdpi.comresearchgate.net While the biotransformation of cholesterol to its ketone analog, Cholest-4-en-3-one, using enzymes like cholesterol oxidase is established nih.govresearchgate.net, the direct biocatalytic production of Cholest-4-ene-3-thiol remains an open frontier.

Future research will likely focus on two main strategies: the discovery of naturally existing enzymes and the engineering of new ones. mdpi.com

Enzyme Discovery: This involves screening natural enzyme repertoires from diverse sources, such as marine organisms, which are known to produce a variety of sulfur-containing steroids. mdpi.com Genome mining of microorganisms that thrive in sulfur-rich environments could reveal novel transferases or lyases capable of catalyzing C-S bond formation on a steroid scaffold. acs.org

Protein Engineering: Rational design and directed evolution are powerful tools to create novel biocatalysts. nih.govnih.gov Existing enzymes, such as cytochrome P450s (CYPs) or ketosteroid isomerases, could be modified to accept thiolated substrates or to directly catalyze the thionation of a ketone precursor. nih.govacs.org For instance, the active site of a cholesterol-metabolizing enzyme could be mutated to accommodate a sulfur donor molecule, redirecting its catalytic activity toward the synthesis of thiosteroids. researchgate.net

Table 1: Strategies for Developing Biocatalysts for Thiolated Steroid Production

| Strategy | Approach | Potential Enzyme Classes | Key Advantages |

|---|---|---|---|

| Discovery | Genome Mining & Metagenomic Screening | Sulfurtransferases, C-S Lyases, Desulfurases | Access to novel, naturally evolved catalytic functions. |

| Engineering | Directed Evolution | Cytochrome P450s, Dehydrogenases, Isomerases | Tailoring of enzyme activity for specific substrates and high efficiency. |

| Engineering | Rational Design & Site-Directed Mutagenesis | Ketosteroid Isomerases, Cholesterol Oxidase | Precise modification of active sites to introduce new catalytic activities. researchgate.net |

| Hybrid | Chemical Modification of Proteins | Papain, Lipases | Creation of semi-synthetic enzymes with novel functionalities by attaching chemical catalysts. mdpi.com |

Elucidation of Undiscovered Metabolic Pathways for Steroidal Thiols

While the metabolic pathways for common steroids are well-documented, the biogenesis and degradation of steroidal thiols are largely unknown. mdpi.com Sulfur is a crucial element in all living things, participating in a wide array of metabolic processes, yet the enzymatic pathways for incorporating sulfur into a steroid nucleus are not well understood. anr.frfrontiersin.org The presence of sulfur-containing steroids in marine sediments and organisms suggests that such pathways exist in nature. mdpi.com

Future research will employ "omics" technologies—genomics, transcriptomics, and metabolomics—to uncover these novel pathways. mdpi.com By studying organisms that produce thiosteroids, researchers can identify gene clusters that are activated during their synthesis. mdpi.com This approach can reveal the sequence of enzymatic reactions, from a common precursor like cholesterol to the final thiolated product.

A hypothetical pathway for this compound could involve:

Initial modification of the cholesterol backbone by oxidoreductases. mdpi.com

Activation of the C3 position, possibly through phosphorylation or another leaving group.

Enzymatic C-S bond formation catalyzed by a specialized sulfurtransferase, using a sulfur donor like cysteine or a persulfide. acs.org

Understanding these pathways is not only of fundamental biological interest but could also provide the necessary enzymes for developing the biocatalytic production systems described in the previous section. It may also shed light on the physiological roles of these compounds in the organisms that produce them.

Development of Advanced Bioanalytical Tools for Thiolated Steroid Profiling

To study the metabolism and function of this compound, highly sensitive and specific analytical methods are required. Steroid profiling, the simultaneous measurement of multiple steroid hormones and their metabolites, has become a powerful tool in research and clinical settings. tohoku.ac.jpnih.gov Mass spectrometry (MS), coupled with either gas chromatography (GC) or liquid chromatography (LC), is the cornerstone of modern steroid analysis due to its ability to handle complex biological samples and provide detailed structural information. tohoku.ac.jpnih.gov

The development of bioanalytical tools for thiolated steroids presents unique challenges and opportunities:

Mass Spectrometry: Techniques like ultra-high performance liquid chromatography-tandem mass spectrometry (uPLC-MS/MS) offer rapid and sensitive detection. medrxiv.org However, the analysis of thiols can be complicated by their reactivity. Future work will focus on creating optimized LC-MS/MS methods, potentially using chemical derivatization to stabilize the thiol group and enhance its ionization efficiency for improved detection. tandfonline.com

Immunoassays: For high-throughput screening, antibody-based methods like enzyme-linked immunosorbent assays (ELISA) could be developed. nih.govmdpi.com This requires the synthesis of this compound-protein conjugates to generate specific antibodies, enabling rapid quantification in numerous samples. nih.gov

Biosensors: Emerging technologies using aptamers—short, single-stranded DNA or RNA molecules that bind to specific targets—could lead to novel biosensors for real-time detection of thiolated steroids. nih.gov

Table 2: Comparison of Bioanalytical Tools for Steroid Profiling

| Technique | Principle | Suitability for Thiolated Steroids | Key Advantages | Challenges |

|---|---|---|---|---|

| GC-MS | Separation of volatile compounds followed by mass analysis. | High; requires derivatization to increase volatility and stability. | Excellent chromatographic separation and established libraries. tohoku.ac.jp | Sample derivatization is often required; thermal degradation risk. nih.gov |

| LC-MS/MS | Separation of compounds in liquid phase followed by tandem mass analysis. | High; may require derivatization for optimal performance. | High sensitivity, specificity, and throughput; suitable for non-volatile compounds. nih.govmedrxiv.org | Matrix effects; potential for low ionization efficiency without optimization. nih.govmedrxiv.org |

| Immunoassays (ELISA) | Antibody-antigen recognition with an enzymatic reporter. | Moderate to High; requires specific antibody development. | High throughput, cost-effective for large sample numbers. mdpi.com | Cross-reactivity with similar steroids; development can be time-consuming. nih.gov |

| Aptamer-Based Biosensors | Specific binding of a nucleic acid aptamer to the target. | Emerging; requires selection of a specific aptamer. | High specificity and affinity; potential for real-time, label-free detection. nih.gov | Technology is still in development for small molecules like steroids. |

Computational Design of Functional Thiolated Steroid Analogs

Computational chemistry and computer-aided drug design (CADD) are revolutionizing how new functional molecules are created. frontiersin.orgnih.gov These methods allow scientists to design and evaluate novel compounds in silico before undertaking costly and time-consuming laboratory synthesis. nih.gov For thiolated steroids, computational approaches can be used to explore their structure-activity relationships (SAR), predicting how changes to the molecular structure will affect biological function. scribd.comnih.gov

Future research in this area will involve several key computational strategies:

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. scribd.comnih.gov By building a QSAR model for thiosteroids, researchers could predict the potency of new, unsynthesized analogs.

Molecular Docking: This technique simulates the binding of a molecule (a ligand, such as a thiosteroid analog) to the active site of a target protein (e.g., an enzyme or receptor). nih.gov It can be used to design analogs of this compound that bind more tightly or selectively to a specific biological target.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms in a molecule or a protein-ligand complex over time. This provides insight into the stability of the designed analog and its interactions with the target protein, helping to refine the design. nih.gov

These computational tools will accelerate the discovery of thiolated steroid analogs with enhanced or entirely new functionalities, paving the way for novel therapeutic agents or research probes. frontiersin.orgresearchgate.net

Table 3: Computational Approaches for Designing Thiolated Steroid Analogs

| Computational Method | Application in Thiolated Steroid Design | Expected Outcome |

|---|---|---|

| QSAR | Predict biological activity based on structural features. scribd.com | Guidance for designing analogs with enhanced potency. |

| Molecular Docking | Simulate the binding pose and affinity to a target protein. nih.gov | Identification of analogs with improved target specificity and binding. |

| Molecular Dynamics | Analyze the stability and conformational changes of the steroid-protein complex. | Validation of binding modes and refinement of analog structures. |

| Pharmacophore Modeling | Identify the essential 3D arrangement of features required for biological activity. | A template for designing structurally diverse analogs with similar functions. |

Q & A

Q. How to structure a systematic review on this compound’s applications in drug delivery systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.